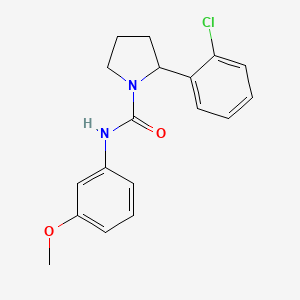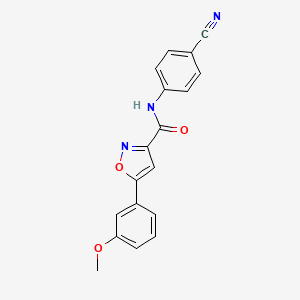
2-(2-chlorophenyl)-N-(3-methoxyphenyl)-1-pyrrolidinecarboxamide
Vue d'ensemble
Description
2-(2-chlorophenyl)-N-(3-methoxyphenyl)-1-pyrrolidinecarboxamide, also known as CPP or CPP-109, is a synthetic compound that has been extensively studied for its potential therapeutic use in the treatment of addiction, specifically for cocaine and alcohol dependence. CPP is a potent inhibitor of an enzyme called histone deacetylase (HDAC), which is involved in the regulation of gene expression. Inhibition of HDAC has been shown to have a positive effect on the brain's reward system, which is thought to play a key role in addiction.
Mécanisme D'action
2-(2-chlorophenyl)-N-(3-methoxyphenyl)-1-pyrrolidinecarboxamide works by inhibiting HDAC, which is involved in the regulation of gene expression. Inhibition of HDAC has been shown to increase the expression of genes involved in the brain's reward system, which is thought to play a key role in addiction. By increasing the expression of these genes, 2-(2-chlorophenyl)-N-(3-methoxyphenyl)-1-pyrrolidinecarboxamide may help to reduce drug-seeking behavior and relapse in individuals with addiction.
Biochemical and Physiological Effects:
2-(2-chlorophenyl)-N-(3-methoxyphenyl)-1-pyrrolidinecarboxamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, 2-(2-chlorophenyl)-N-(3-methoxyphenyl)-1-pyrrolidinecarboxamide has been shown to increase the expression of genes involved in the brain's reward system, including the dopamine D2 receptor and the mu-opioid receptor. 2-(2-chlorophenyl)-N-(3-methoxyphenyl)-1-pyrrolidinecarboxamide has also been shown to reduce the expression of genes involved in stress and anxiety, such as the corticotropin-releasing factor (CRF) gene. These effects may contribute to 2-(2-chlorophenyl)-N-(3-methoxyphenyl)-1-pyrrolidinecarboxamide's potential therapeutic use in the treatment of addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(2-chlorophenyl)-N-(3-methoxyphenyl)-1-pyrrolidinecarboxamide in lab experiments is that it is a potent and selective inhibitor of HDAC, which makes it a useful tool for studying the role of HDAC in addiction and other neurological disorders. However, one limitation of using 2-(2-chlorophenyl)-N-(3-methoxyphenyl)-1-pyrrolidinecarboxamide is that it can be toxic at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are a number of future directions for research on 2-(2-chlorophenyl)-N-(3-methoxyphenyl)-1-pyrrolidinecarboxamide. One area of interest is the potential use of 2-(2-chlorophenyl)-N-(3-methoxyphenyl)-1-pyrrolidinecarboxamide in the treatment of other neurological disorders, such as depression and anxiety. Another area of interest is the development of more selective HDAC inhibitors that may have fewer side effects than 2-(2-chlorophenyl)-N-(3-methoxyphenyl)-1-pyrrolidinecarboxamide. Additionally, there is ongoing research on the mechanisms of action of 2-(2-chlorophenyl)-N-(3-methoxyphenyl)-1-pyrrolidinecarboxamide and other HDAC inhibitors, which may lead to a better understanding of the role of HDAC in addiction and other neurological disorders.
Applications De Recherche Scientifique
2-(2-chlorophenyl)-N-(3-methoxyphenyl)-1-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic use in the treatment of addiction, specifically for cocaine and alcohol dependence. In preclinical studies, 2-(2-chlorophenyl)-N-(3-methoxyphenyl)-1-pyrrolidinecarboxamide has been shown to reduce drug-seeking behavior and relapse in animal models of addiction. Clinical trials have also been conducted to evaluate the safety and efficacy of 2-(2-chlorophenyl)-N-(3-methoxyphenyl)-1-pyrrolidinecarboxamide in humans. One study found that 2-(2-chlorophenyl)-N-(3-methoxyphenyl)-1-pyrrolidinecarboxamide reduced cocaine craving and improved cognitive function in cocaine-dependent individuals.
Propriétés
IUPAC Name |
2-(2-chlorophenyl)-N-(3-methoxyphenyl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c1-23-14-7-4-6-13(12-14)20-18(22)21-11-5-10-17(21)15-8-2-3-9-16(15)19/h2-4,6-9,12,17H,5,10-11H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXUXCPKIMLDBAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)N2CCCC2C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[(2-fluorophenyl)(methylsulfonyl)amino]methyl}-N-(4-pyridinylmethyl)benzamide](/img/structure/B4461259.png)
![4-[4-(cyclohexylcarbonyl)-1-piperazinyl]-N-ethyl-6-methyl-2-pyrimidinamine](/img/structure/B4461268.png)
![2-{4-[3-(1-adamantylcarbonyl)-2,2-dicyanocyclopropyl]phenoxy}acetamide](/img/structure/B4461276.png)
![3-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4461280.png)
![4-[ethyl(ethylsulfonyl)amino]-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B4461287.png)
![7-(3-fluorophenyl)-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4461290.png)
![N,3-dimethyl-4-[methyl(methylsulfonyl)amino]-N-phenylbenzamide](/img/structure/B4461292.png)

![7-methoxy-N-[2-(4-morpholinyl)ethyl]-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxamide](/img/structure/B4461325.png)

![3,4-dimethyl-N-{2-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide](/img/structure/B4461336.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[6-(dimethylamino)-2-methyl-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4461346.png)
![2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(1-methyl-3-phenylpropyl)acetamide](/img/structure/B4461357.png)
![4-(4-ethyl-1-piperazinyl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B4461360.png)